8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine base with a chlorophenoxyethylthio substituent, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine typically involves multiple steps, starting with the preparation of the chlorophenoxyethylthio intermediate. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product. Common reagents used in these reactions include chlorophenol, ethylthiol, and purine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-chlorophenoxy)ethylthio]pyrimidine: Shares a similar chlorophenoxyethylthio group but has a pyrimidine base instead of a purine base.
4-chlorophenylacetic acid: Contains a chlorophenyl group but lacks the ethylthio and purine components.
Uniqueness
8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine is unique due to its combination of a purine base with a chlorophenoxyethylthio substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H12ClN5OS |
---|---|
Molecular Weight |
321.79 g/mol |
IUPAC Name |
8-[2-(4-chlorophenoxy)ethylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C13H12ClN5OS/c14-8-1-3-9(4-2-8)20-5-6-21-13-18-10-11(15)16-7-17-12(10)19-13/h1-4,7H,5-6H2,(H3,15,16,17,18,19) |
InChI Key |
MGRVLCVYSZXKHE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCSC2=NC3=C(N2)C(=NC=N3)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCCSC2=NC3=NC=NC(=C3N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.